![molecular formula C22H28N4O3S B2588013 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone CAS No. 1251561-16-6](/img/structure/B2588013.png)
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone
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Description
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Inhibitory Applications
Synthesis and Inhibitory Properties : The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone and its derivatives have been actively synthesized and studied for various inhibitory properties. For instance, a derivative was synthesized and evaluated as a potential inhibitor of 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids, showing promising inhibition rates (Asghari et al., 2016).
Heterocyclic Chemistry in Cancer Research
Synthesis for Anticancer Applications : Novel thiadiazoles bearing pyrido[2,3-d]pyrimidinone moiety, a structural element similar to the compound of interest, were synthesized and showed significant anti-breast cancer activity (Gomha et al., 2017). This indicates the therapeutic potential of structurally related compounds in cancer treatment.
Biological Activity and Molecular Interaction
Synthesis and Biological Activity : The chemical properties and biological interactions of similar compounds have been explored, with studies synthesizing new derivatives and analyzing their potential biological activities. The synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines, as well as 1,3,4-thiadiazoles, has been reported, showcasing the diverse applications of these compounds in biological contexts (Abdelriheem et al., 2017).
properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-3-18-7-4-5-14-25(18)21(27)15-24-16-26(19-11-9-17(2)10-12-19)22-20(30(24,28)29)8-6-13-23-22/h6,8-13,18H,3-5,7,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZXLFVOKSAEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone |
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